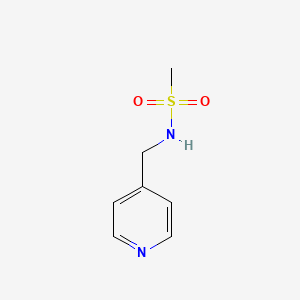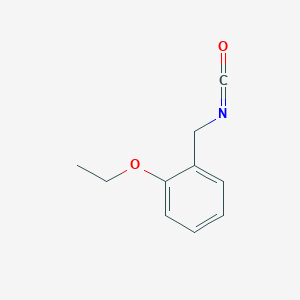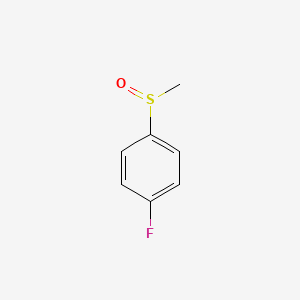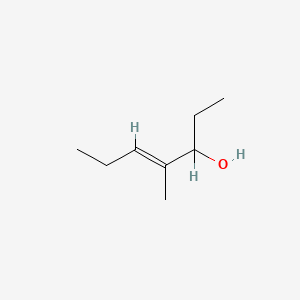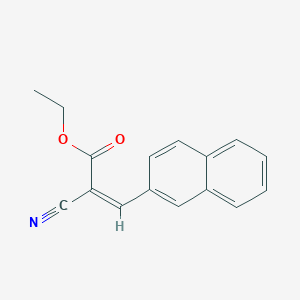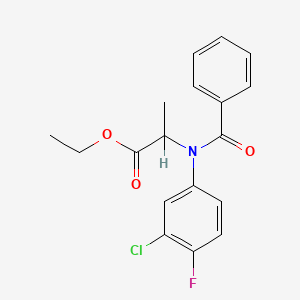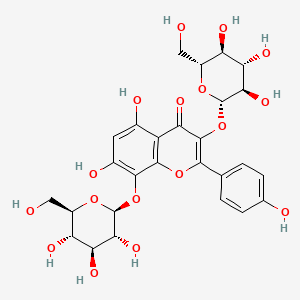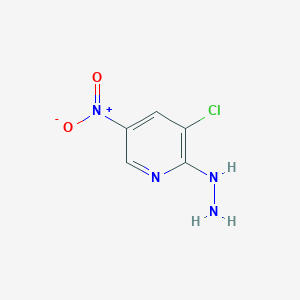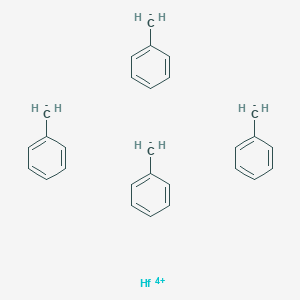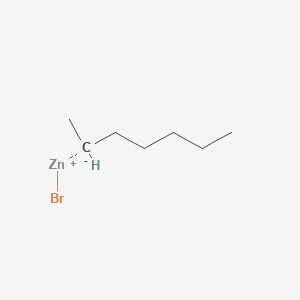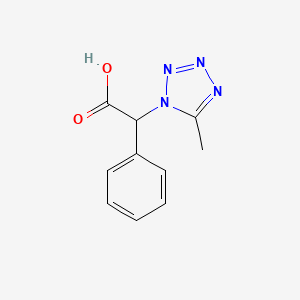
(5-甲基-1H-四唑-1-基)(苯基)乙酸
描述
“(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid” is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.22 . It is used in various scientific research applications, including proteomics research , drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The InChI code for “(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid” is 1S/C10H10N4O2/c1-7-11-12-13-14(7)9-4-2-8(3-5-9)6-10(15)16/h2-5H,6H2,1H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid” is a solid at room temperature .科学研究应用
杂环化合物的合成
(5-甲基-1H-四唑-1-基)(苯基)乙酸: 由于其四唑环,被用于合成各种杂环化合物。 四唑部分以其通过离域稳定负电荷的能力而闻名,这有利于形成稳定的杂环结构,这些结构在药物化学中具有重要意义 .
药物化学研究
在药物化学中,该化合物用作开发新药的前体。其四唑环模拟羧酸根离子,使其成为药物分子中羧酸的生物等排体。 利用此特性来改善治疗剂的药代动力学性质 .
点击化学应用
该化合物参与点击化学反应,这是一类广泛用于生物缀合的生物相容性小分子反应,生物缀合是两个分子(通常是生物分子和探针或标签)的连接 .
分子对接研究
(5-甲基-1H-四唑-1-基)(苯基)乙酸: 可在分子对接研究中用作配体,以探索与各种生物靶标的结合效率和相互作用。 这对于设计新药和了解其作用机制至关重要 .
腐蚀抑制
四唑衍生物已知可作为金属的腐蚀抑制剂。 此应用在保护工业机械和基础设施免受腐蚀过程方面尤其重要 .
寡核苷酸合成
该化合物也用于寡核苷酸合成。四唑环被活化以形成磷酰胺酯中间体,这些中间体在合成 DNA 和 RNA 序列中必不可少。 此应用是基因工程和研究的基础 .
作用机制
Target of Action
The primary targets of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid are currently unknown. This compound is a unique chemical that is used in early discovery research
Mode of Action
It’s known that tetrazole derivatives can act as carboxylic acid isosteres , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential for tetrazole derivatives to act as carboxylic acid isosteres , it’s possible that this compound could influence pathways where carboxylic acids play a key role.
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
生化分析
Biochemical Properties
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s tetrazole ring structure allows it to act as a bioisostere of carboxylic acids, facilitating receptor-ligand interactions . It interacts with enzymes such as cyclooxygenase, exhibiting inhibitory effects that contribute to its anti-inflammatory properties . Additionally, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can interact with proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
The effects of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . This inhibition can result in decreased inflammation and pain in affected tissues. Furthermore, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can affect gene expression by binding to specific transcription factors, altering the transcriptional activity of target genes.
Molecular Mechanism
The molecular mechanism of action of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects. Additionally, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can modulate gene expression by interacting with transcription factors, influencing the transcriptional activity of specific genes involved in inflammation and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid remains stable under physiological conditions, maintaining its inhibitory effects on cyclooxygenase enzymes over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways, which can mitigate its effects.
Dosage Effects in Animal Models
The effects of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting cyclooxygenase activity . At higher doses, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
(5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways can affect the compound’s pharmacokinetics, influencing its bioavailability and duration of action. Additionally, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can modulate metabolic flux and metabolite levels, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, facilitated by membrane-bound transporters . Once inside the cell, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid can interact with intracellular binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within different tissues.
Subcellular Localization
The subcellular localization of (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, the compound’s localization to the nucleus can influence gene expression by modulating the activity of transcription factors and other nuclear proteins .
属性
IUPAC Name |
2-(5-methyltetrazol-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)9(10(15)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKQTPYMKLCTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424399 | |
| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876716-32-4 | |
| Record name | (5-methyl-1H-tetrazol-1-yl)(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



